Benzonitrile, 2-(4-acetylphenoxy)-5-nitro-
Overview
Description
Benzonitrile, 2-(4-acetylphenoxy)-5-nitro-, is an organic compound commonly used in various scientific and laboratory experiments. It is a colorless, flammable liquid with a pungent odor and a boiling point of 140°C. Benzonitrile is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a precursor in the synthesis of nitrobenzene and other nitro compounds.
Mechanism Of Action
The Kolbe-Schmitt reaction is a redox reaction in which the nitric acid acts as a catalyst and the sulfuric acid acts as an acid acceptor. In this reaction, 4-acetylphenol is oxidized by nitric acid to form benzonitrile. The reaction can be represented as follows:
4-acetylphenol + 2HNO3 + H2SO4 → benzonitrile + 2H2O + 2H2SO4
Biochemical And Physiological Effects
Benzonitrile has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on the human body.
Advantages And Limitations For Lab Experiments
The main advantage of using benzonitrile in laboratory experiments is its low cost and availability. It is also easy to synthesize, and the reaction is typically conducted at room temperature. However, benzonitrile is a flammable liquid and should be handled with care. It should also be stored in a cool, dark place and away from sources of ignition.
Future Directions
One possible future direction for the use of benzonitrile is in the development of new pharmaceuticals. Benzonitrile can be used as a starting material in the synthesis of various pharmaceuticals, and its use could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, benzonitrile could be used in the synthesis of new dyes, pigments, and other organic compounds. Finally, benzonitrile could be used in the development of new chemical reactions and processes.
Scientific Research Applications
Benzonitrile is widely used in the scientific research field. It is used as a starting material for the synthesis of various organic compounds such as nitrobenzene and other nitro compounds. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, benzonitrile can be used as a reagent in various chemical reactions and as a solvent for various organic compounds.
properties
IUPAC Name |
2-(4-acetylphenoxy)-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-10(18)11-2-5-14(6-3-11)21-15-7-4-13(17(19)20)8-12(15)9-16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRVOQWMMYXBTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231948 | |
Record name | Benzonitrile, 2-(4-acetylphenoxy)-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzonitrile, 2-(4-acetylphenoxy)-5-nitro- | |
CAS RN |
82673-98-1 | |
Record name | Benzonitrile, 2-(4-acetylphenoxy)-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082673981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2-(4-acetylphenoxy)-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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